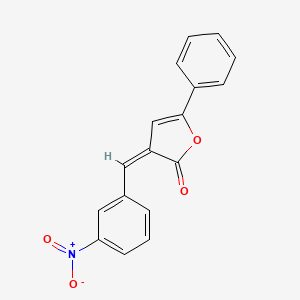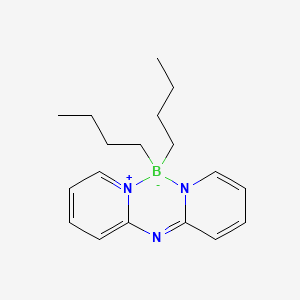![molecular formula C14H12N2O2S B4984271 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4984271.png)
3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is also known as Naptumomab estafenatox or E25, and it has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of immune cell activity. This compound has been shown to activate natural killer cells and enhance their cytotoxic activity against tumor cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can contribute to the development of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various tumor cell lines, including breast, prostate, and lung cancer cells. It has also been shown to reduce inflammation and improve immune function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an immunomodulatory agent. This compound has been shown to enhance the activity of natural killer cells and other immune cells, which can be useful for studying the immune response to various diseases. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dosage and duration of treatment.
Orientations Futures
There are several future directions for research on 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione. One area of interest is the development of more potent and selective analogs of this compound for use as immunomodulatory agents. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in clinical settings.
Conclusion
In conclusion, 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biological activities, including immunomodulatory, anti-inflammatory, and antitumor effects. While there are limitations to its use in lab experiments, there are also many potential future directions for research on this compound. Overall, 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione is a promising compound that warrants further investigation for its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione involves the reaction of 1-naphthylamine with thiazolidine-2,4-dione in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can then be purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biological activities, including immunomodulatory, anti-inflammatory, and antitumor effects. As a result, it has been investigated for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Propriétés
IUPAC Name |
3-[(naphthalen-1-ylamino)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-13-8-19-14(18)16(13)9-15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTOKVFRQQCYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CNC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)
![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)




![2-amino-7-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4984238.png)
![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)


![3-(2,4-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984279.png)